3-Bromo-7,8-dimethylquinolin-4-amine
Description
3-Bromo-7,8-dimethylquinolin-4-amine is a brominated quinoline derivative featuring a bromine atom at position 3 and methyl groups at positions 7 and 8.
Properties
CAS No. |
1209819-60-2 |
|---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.127 |
IUPAC Name |
3-bromo-7,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11BrN2/c1-6-3-4-8-10(13)9(12)5-14-11(8)7(6)2/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
PYNJWRLFUCONAZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)N)Br)C |
Synonyms |
4-Amino-3-bromo-7,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences and similarities between 3-Bromo-7,8-dimethylquinolin-4-amine and related brominated quinoline derivatives:
Physical and Chemical Properties
- Crystallography: The difluoromethylphenyl derivative crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 7.5425 Å, b = 17.2573 Å, c = 23.3121 Å . Methyl groups in this compound may induce less dense crystal packing compared to bulkier substituents like phenyl or difluoromethylphenyl.
- Spectroscopy: NMR data for 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine show distinct signals for the difluoromethyl group (δ 7.14 ppm, J = 55.7 Hz) and quinoline protons . The target compound’s methyl groups would likely produce upfield-shifted signals (δ ~2.5 ppm) in ¹H-NMR.
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